molecular formula C15H15FN4O2S B6486681 5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-18-2

5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B6486681
CAS No.: 868220-18-2
M. Wt: 334.4 g/mol
InChI Key: WDLPXLOHVXQNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted at the 5-position with a (4-fluorophenyl)(morpholino)methyl group and a hydroxyl group at the 6-position. The morpholino moiety introduces a polar, cyclic amine that may enhance solubility and modulate pharmacokinetics, while the 4-fluorophenyl group contributes to lipophilicity and metabolic stability. The hydroxyl group at position 6 could facilitate hydrogen bonding, influencing target interactions. Structural analogs of this compound have demonstrated diverse biological activities, including anticonvulsant and anticancer properties, making this class of molecules pharmacologically significant .

Properties

IUPAC Name

5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c16-11-3-1-10(2-4-11)12(19-5-7-22-8-6-19)13-14(21)20-15(23-13)17-9-18-20/h1-4,9,12,21H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLPXLOHVXQNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with morpholine to form a Schiff base, which is then cyclized with thiosemicarbazide to form the thiazole ring. The final step involves the formation of the triazole ring through a cyclization reaction with an appropriate reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce new functional groups to the fluorophenyl moiety.

Scientific Research Applications

5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s morpholino-fluorophenyl substitution is distinct from simpler aryl or heteroaryl groups in analogs.
  • Yields for analogs range from 54% to 71%, with electron-deficient aryl groups (e.g., 4-chlorophenyl in 5f) showing moderate yields .
  • Higher melting points (>250°C) are common in analogs with rigid substituents (e.g., thiophene in 2k), suggesting strong crystal lattice interactions .
Anticonvulsant Activity
  • Compound 3c (6-(4-Fluorophenyl)) : Exhibited potent anticonvulsant activity in the maximal electroshock (MES) test (ED50 = 49.1 mg/kg) with a protective index (PI) of 1.9, indicating high selectivity .
  • Compound 5b (6-(4-Propoxyphenyl)) : Active in both MES and pentylenetetrazole (PTZ) tests (ED50 = 63.4 mg/kg, PI = 1.7), demonstrating dual efficacy .

The target compound’s hydroxyl and morpholino groups may enhance blood-brain barrier penetration or receptor affinity compared to 3c and 5b, though experimental data are lacking.

Anticancer Activity
  • 5-Arylidene derivatives (269a–e) : Showed superior anticancer activity (49–68% yields) compared to amide analogs, with substituent electronic properties influencing potency . For example, nitro or chloro groups enhanced activity, likely through electron-withdrawing effects.

Structural and Electronic Comparisons

  • Fluorine Substitution :
    • Compound 3c (4-fluorophenyl) and the target compound share a fluorine atom, which enhances metabolic stability and lipophilicity. In contrast, 5-(2,4-difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole () incorporates two fluorine atoms, further increasing these properties .
  • Morpholino vs.
  • Hydroxyl Group :
    • The 6-hydroxyl group in the target compound is unique among analogs and may facilitate hydrogen bonding with biological targets, similar to the 2-hydroxyethyl group in 6c .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.